Nalpha-Acetyl-N-methylhistidinamide
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Overview
Description
Nalpha-Acetyl-N-methylhistidinamide is an organic compound belonging to the class of N-acyl-alpha amino acids. These compounds are characterized by an alpha amino acid that bears an acyl group at its terminal nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-N-methylhistidinamide typically involves the acetylation of histidine. This process can be achieved through the reaction of histidine with acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as enzymatic acetylation. This method utilizes specific N-acetyltransferases to catalyze the acetylation of histidine, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Acetyl-N-methylhistidinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-methylhistidinamide and acetylated histidine derivatives .
Scientific Research Applications
Nalpha-Acetyl-N-methylhistidinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein modification and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and its role in metabolic pathways.
Industry: This compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Nalpha-Acetyl-N-methylhistidinamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in acetylation and methylation processes, thereby influencing protein function and stability. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetylhistidine: Similar in structure but lacks the methyl group present in Nalpha-Acetyl-N-methylhistidinamide.
N-Methylhistidine: Similar but lacks the acetyl group.
Histidine: The parent compound from which this compound is derived
Uniqueness
This compound is unique due to its dual modification (acetylation and methylation) of the histidine molecule. This dual modification imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLRQKZOVSBKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412357 |
Source
|
Record name | Nalpha-Acetyl-N-methylhistidinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-63-3 |
Source
|
Record name | Nalpha-Acetyl-N-methylhistidinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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